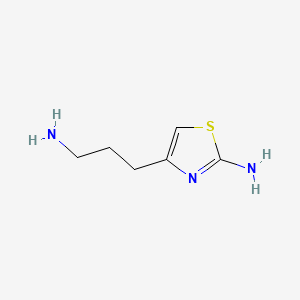

4-(3-Aminopropyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-aminopropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXZFXWMILDPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650837 | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136604-78-9 | |

| Record name | 2-Amino-4-thiazolepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Aminopropyl 1,3 Thiazol 2 Amine and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-(3-aminopropyl)-1,3-thiazol-2-amine reveals several key bond disconnections that form the basis for synthetic planning. The most common strategies involve breaking the bonds forming the thiazole (B1198619) ring. This typically leads to two primary precursor fragments: a thiourea (B124793) or a related thioamide derivative, and a three-carbon electrophilic component that will form the C4 and C5 positions of the thiazole ring along with the aminopropyl side chain.

A primary disconnection is made between the N1-C2 and S1-C5 bonds of the thiazole ring, leading back to thiourea and an α-haloketone or a related α-functionalized ketone. Another strategic disconnection can be made at the C4-C5 bond, which would involve a different set of starting materials and cyclization strategies. The aminopropyl side chain can be introduced either as part of one of the initial building blocks or functionalized onto the pre-formed thiazole ring.

Classical and Modern Approaches to Thiazole Ring Formation

The formation of the thiazole ring is a cornerstone of the synthesis of these compounds, with several established and contemporary methods available.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. wikipedia.orgresearchgate.nettandfonline.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. wikipedia.orgresearchgate.nettandfonline.com In the context of this compound, this would typically involve the reaction of a suitably protected 1-halo-5-amino-2-pentanone derivative with thiourea.

Variations of the Hantzsch synthesis have been developed to improve yields, accommodate a wider range of substrates, and employ milder reaction conditions. researchgate.netnih.gov These can include the use of different halogenating agents for the in-situ formation of the α-haloketone and the use of various catalysts to promote the cyclization. tandfonline.comtandfonline.com For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in a one-pot, multi-component procedure. nih.gov

| Variation | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Classical Hantzsch | α-haloketone, Thiourea | Reflux in ethanol | Well-established, versatile wikipedia.orgresearchgate.nettandfonline.com |

| One-pot Synthesis | Ketone, N-bromosuccinimide, Thiourea | Lactic acid (catalyst and solvent), 90-100°C tandfonline.com | Procedural simplicity, reduced waste |

| Microwave-assisted | Acetophenone, Thiourea, Iodine | Solvent-free, microwave irradiation medmedchem.com | Rapid reaction times, environmentally friendly medmedchem.com |

Cyclization Reactions Utilizing Thiourea Derivatives

Thiourea and its derivatives are fundamental building blocks in the synthesis of 2-aminothiazoles. wikipedia.org The reaction of thiourea with α,β-unsaturated ketones or other electrophilic partners can also lead to the formation of the thiazole ring, sometimes proceeding through a thiazoline (B8809763) intermediate that is subsequently oxidized.

The versatility of thiourea allows for the synthesis of a wide array of substituted 2-aminothiazoles by reacting it with various ketones and aldehydes. tandfonline.com For example, N-substituted thioureas can be used to introduce substituents at the 2-amino position of the thiazole ring. tandfonline.com

Dehydrogenation and Aromatization Strategies for Thiazoles

In some synthetic routes, a thiazoline intermediate is formed first, which then requires a dehydrogenation step to yield the aromatic thiazole ring. rsc.orgrsc.org Various oxidizing agents can be employed for this purpose, including manganese dioxide (MnO2), potassium ferricyanide, and phenanthraquinone. rsc.orgrsc.orgresearchgate.net The choice of oxidant depends on the specific substrate and the desired reaction conditions. For instance, manganese dioxide has been shown to be effective for the oxidation of a range of thiazolines to their corresponding thiazoles. researchgate.net

Introduction and Functionalization of the Aminopropyl Side Chain

The aminopropyl side chain at the C4 position is a key structural feature. This group can be introduced in several ways:

Incorporation into a starting material: A common strategy is to start with a precursor that already contains the aminopropyl moiety, albeit in a protected form. For example, a protected 5-amino-1-pentyne could be used as a starting point for constructing the thiazole ring.

Functionalization of a pre-formed thiazole: An alternative approach is to first synthesize a thiazole with a suitable functional group at the C4 position, which can then be elaborated into the aminopropyl side chain. For example, a 4-formylthiazole could undergo a Wittig reaction or a Henry reaction, followed by reduction, to install the desired side chain.

One-Pot and Multicomponent Reaction Strategies

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions (MCRs) have been increasingly employed for the synthesis of thiazole derivatives. nih.goviau.irnih.govimedpub.com These strategies involve the combination of three or more reactants in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. iau.ir

Several MCRs have been developed for the synthesis of 2-aminothiazoles. nih.govnih.govacs.orgbenthamdirect.com For instance, a one-pot electrochemical synthesis has been reported from active methylene (B1212753) ketones and thioureas. nih.gov Another example is a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate to produce 1,3-thiazole derivatives. iau.ir These methods offer significant advantages in terms of reduced reaction times, lower costs, and decreased environmental impact. iau.ir

| Strategy | Description | Key Advantages | Potential Challenges |

|---|---|---|---|

| Stepwise Synthesis | Sequential formation of the thiazole ring and introduction of the side chain. | Allows for purification of intermediates, potentially higher overall yields. | Longer reaction sequences, more waste generation. |

| One-Pot/Multicomponent Reaction | Simultaneous or sequential reactions in a single flask without isolation of intermediates. nih.goviau.irnih.govimedpub.com | Increased efficiency, reduced waste, atom economy. iau.ir | Optimization can be complex, potential for side reactions. |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

The synthesis of 2-aminothiazole (B372263) derivatives, including this compound, has evolved significantly with the advent of advanced technologies and a growing emphasis on sustainable practices. These modern approaches offer considerable advantages over traditional methods, including enhanced reaction rates, improved yields, higher purity, increased safety, and a reduced environmental footprint. Methodologies such as microwave-assisted synthesis, solid-phase synthesis, and flow chemistry, alongside a focus on green chemistry principles, are at the forefront of contemporary organic synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique in synthetic chemistry, offering a green alternative to conventional heating methods. medmedchem.comjusst.org This technology utilizes microwave irradiation to heat reactions, leading to a rapid and uniform temperature increase within the reaction mixture. The primary advantages of this approach include dramatic reductions in reaction times, often from hours to mere minutes, alongside improved product yields and purity. medmedchem.comresearchgate.netresearchgate.net

The application of microwave irradiation is particularly effective for the synthesis of 2-aminothiazole scaffolds. In a typical Hantzsch-type synthesis, the condensation of a substituted ketone, thiourea, and an oxidizing agent like iodine can be significantly accelerated. jusst.org While conventional methods may require refluxing for 8-10 hours, the same reaction under microwave conditions can be completed in 5-15 minutes at a power of 170 W. jusst.orgresearchgate.net This rapid, efficient, and eco-friendly method simplifies work-up procedures and is considered a non-hazardous approach to generating these valuable heterocyclic compounds. medmedchem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Aminothiazole Derivatives This table illustrates the significant improvements in reaction time and yield when using microwave irradiation compared to traditional reflux methods for the synthesis of various 2-aminothiazole analogs.

| Compound | Conventional Method (Reflux) | Microwave-Assisted Method |

| Time | Yield (%) | |

| 2-Amino-4-phenylthiazole | 8-10 hrs | 65% |

| 2-Amino-4-(4-chlorophenyl)thiazole | 8-10 hrs | 70% |

| 2-Amino-4-(4-nitrophenyl)thiazole | 8-10 hrs | 60% |

| 2-Amino-4-(4-methoxyphenyl)thiazole | 8-10 hrs | 72% |

| (Data synthesized from sources jusst.orgresearchgate.net) |

Solid-phase synthesis (SPS) represents a cornerstone technique for the combinatorial synthesis of compound libraries, including 2-aminothiazole analogs, for drug discovery and development. nih.govresearchgate.net This methodology involves attaching a starting material to an insoluble polymer support (resin), carrying out a sequence of chemical reactions, and finally cleaving the desired product from the support. rsc.org A key advantage of SPS is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin, eliminating the need for chromatographic steps. cam.ac.uk

Several strategies have been developed for the solid-phase synthesis of 2-aminothiazoles. One common approach involves the conversion of a resin-bound amino group into a thiourea. rsc.org This polymer-supported thiourea is then reacted with an α-haloketone, leading to S-alkylation followed by an intramolecular cyclization and cleavage from the resin to yield the final 2-aminothiazole product in high purity. rsc.org Different resins, such as Merrifield or trityl chloride resins, can be employed depending on the specific synthetic route. rsc.orgrsc.org

Complementing SPS, the use of polymer-supported reagents provides a practical method for efficient synthesis. cam.ac.uk In this approach, the reagent is immobilized on a polymer, while the substrate remains in solution. For example, a polymer-supported base can be used to catalyze the cyclodehydration step in thiazole synthesis. rsc.org After the reaction is complete, the supported reagent is simply filtered off, streamlining the purification process. cam.ac.ukrsc.org

Table 2: Key Strategies in Solid-Phase Synthesis of 2-Aminothiazoles This table summarizes various approaches and components used in the solid-phase synthesis of the 2-aminothiazole scaffold.

| Strategy Component | Description | Example | Source |

| Resin Support | The insoluble polymer backbone to which the synthesis is anchored. | Trityl chloride resin, Merrifield resin, Aminomethylpolystyrene | rsc.orgrsc.org |

| Linker/Core | The initial molecule or functional group attached to the resin. | Fmoc-NCS to form a resin-bound thiourea; Dipotassium cyanodithioimidocarbonate | rsc.orgrsc.org |

| Key Reaction | The cyclization step to form the thiazole ring. | Condensation of a polymer-bound thiourea with an α-bromo ketone. | rsc.org |

| Cleavage | The final step to release the pure product from the resin. | Treatment with Trifluoroacetic acid (TFA). | rsc.org |

| (Information compiled from sources rsc.orgrsc.org) |

Continuous flow chemistry is a modern synthetic technique where reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This approach offers significant advantages in terms of safety, efficiency, scalability, and process control compared to traditional batch methods. acs.org It is particularly well-suited for handling hazardous reagents and for integrating multiple synthetic steps into a seamless process. acs.org

The synthesis of 2-aminothiazoles has been successfully adapted to flow chemistry protocols. A notable application is the two-step continuous flow synthesis starting from aldehydes. acs.org The first step involves the α-bromination of an aldehyde using bromine. Performing this reaction in a flow system significantly improves safety by minimizing the amount of toxic and corrosive bromine handled at any given time. It also achieves superior selectivity for mono-bromination compared to batch reactions. acs.org The resulting α-bromoaldehyde intermediate is then directly channeled into a second reactor where it reacts with thiourea to form the 2-aminothiazole ring. acs.org This integrated multi-step flow process demonstrates high efficiency and represents a safer, more scalable method for producing these important heterocyclic motifs. acs.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several environmentally benign synthetic approaches have been developed for the synthesis of thiazole derivatives, reflecting a commitment to sustainability. bepls.com

Key green chemistry strategies in this context include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives is a primary goal. Water and Polyethylene glycol (PEG-400) have been successfully used as reaction media for the synthesis of 2-aminothiazoles. rsc.orgbepls.com

Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification. bepls.com

Reusable Catalysts: The use of heterogeneous, recyclable catalysts offers a sustainable alternative to homogenous catalysts. Examples include silica-supported tungstosilisic acid and biocatalysts like cross-linked chitosan hydrogels, which can be easily recovered and reused without a significant loss of activity. bepls.commdpi.com

Alternative Energy Sources: As discussed previously, microwave irradiation is a key green technology. medmedchem.comasianpubs.org Additionally, ultrasonic irradiation has been employed to promote reactions, providing an energy-efficient method that can lead to high yields under mild conditions. bepls.commdpi.com

These approaches, whether used individually or in combination, contribute to making the synthesis of this compound and its analogs more efficient, safer, and environmentally sustainable. bepls.com

Chemical Reactivity and Derivatization Strategies of 4 3 Aminopropyl 1,3 Thiazol 2 Amine

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring in 2-aminothiazole (B372263) derivatives is an electron-rich aromatic system. The presence of the 2-amino group significantly influences its reactivity, primarily by increasing the electron density of the ring, which in turn activates it towards certain chemical transformations.

Electrophilic Aromatic Substitution Reactions

The 2-amino group is a potent activating group, directing electrophilic aromatic substitution (SEAr) preferentially to the C-5 position of the thiazole (B1198619) ring. This is due to the ability of the exocyclic nitrogen to donate electron density into the ring, stabilizing the cationic intermediate (the sigma complex) formed during the substitution. acs.orgwikipedia.org

Studies on 2-aminothiazole and its derivatives have shown that they behave as carbon nucleophiles, readily undergoing SEAr reactions at the C-5 position with strong electrophiles. acs.org For instance, the reaction of 2-aminothiazoles with superelectrophilic reagents like 4,6-dinitrobenzofuroxan (DNBF) results exclusively in C-bonded σ-adducts through substitution at the thiazole C-5 position. acs.org Halogenation of 2-aminothiazoles also typically occurs at the C-5 position, proceeding through an addition-elimination mechanism to yield 2-amino-5-halothiazoles.

Table 1: Examples of Electrophilic Aromatic Substitution on 2-Aminothiazole Derivatives

| Reactant | Electrophile | Product | Reference |

|---|---|---|---|

| 2-Aminothiazole | 4,6-Dinitrobenzofuroxan (DNBF) | C-5-substituted σ-adduct | acs.org |

| 2-Aminothiazole | Bromine | 2-Amino-5-bromothiazole |

Nucleophilic Additions and Substitutions

While the electron-rich nature of the 2-aminothiazole ring makes it less susceptible to nucleophilic attack, such reactions are possible under specific conditions or with appropriate modifications to the molecule. For example, 2-amino-5-halothiazoles can undergo nucleophilic substitution reactions where a strong nucleophile displaces the halide at the C-5 position.

Furthermore, the thiazole ring can participate in nucleophilic addition reactions. The reaction of 2-amino-4-phenylthiazole with phenyl isothiocyanate, for example, affords an N-phenylthiourea derivative through nucleophilic addition of the amino group, demonstrating the nucleophilic character of the exocyclic nitrogen. nih.govmdpi.com Another example involves the reaction of a 2-aminothiazole derivative with chloroacetyl chloride, followed by nucleophilic substitution with a pyrimidine derivative to form a new C-N bond. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Stille, Suzuki)

The functionalization of the 2-aminothiazole scaffold is greatly enhanced by modern metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiazole ring, typically involving a halogenated thiazole precursor.

The Suzuki reaction is a prominent example. The coupling of 2-amino-5-bromothiazole derivatives with arylboronic acids, catalyzed by a palladium complex, has been successfully employed to synthesize 2-amino-5-arylthiazoles. nih.govmdpi.com Similarly, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can be used to couple 2-aminothiazoles with aryl bromides and triflates, forming N-aryl-2-aminothiazoles. nih.govacs.orgsemanticscholar.org Copper-catalyzed coupling reactions have also been developed as effective alternatives for the amination of halothiazoles. scispace.com

Table 2: Metal-Catalyzed Coupling Reactions Involving 2-Aminothiazole Derivatives

| Thiazole Substrate | Coupling Partner | Catalyst/Metal | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Palladium | Suzuki | 2-Amino-5-(4-fluorophenyl)thiazole derivative | nih.govmdpi.com |

| 2-Amino-5-benzylthiazole | Buchwald reaction partner | Palladium | Buchwald-Hartwig | N-substituted-2-amino-5-benzylthiazole | nih.govsemanticscholar.org |

| 2-Aminothiazole derivative | Aryl bromide | Palladium | N-Arylation | N-Aryl-2-aminothiazole derivative | acs.org |

Transformations of the 2-Amino Group on the Thiazole Ring

The exocyclic 2-amino group of 4-(3-aminopropyl)-1,3-thiazol-2-amine is a key site for derivatization, behaving as a typical primary amine but with its nucleophilicity influenced by the attached thiazole ring. It readily undergoes reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Alkylation Reactions

The 2-amino group can be readily acylated using various acylating agents like acyl halides, acid anhydrides, and acid chlorides to form the corresponding amides (N-acyl-2-aminothiazoles). nih.govmdpi.comnih.gov These reactions are often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct. nih.govmdpi.com

Alkylation of 2-aminothiazoles is more complex due to the presence of two potential nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-2) and the endocyclic ring nitrogen (N-3). The reaction outcome is highly dependent on the conditions. acs.org

In the presence of a strong base (e.g., lithium amide), alkylation occurs preferentially on the exocyclic amino group to yield N,N-disubstituted-2-aminothiazoles. acs.org

In the absence of a condensing agent , alkylation tends to occur on the endocyclic ring nitrogen, leading to the formation of 2-imino-3-substituted-thiazoline products. acs.orgnih.gov

Table 3: Derivatization of the 2-Amino Group

| Reaction Type | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl halide | Dry pyridine | N-Acyl-2-aminothiazole | nih.govmdpi.com |

| Acylation | Acetic anhydride | Heating | N-Acetyl-2-aminothiazole | nih.govmdpi.com |

| Alkylation | Benzyl chloride | Lithium amide | 2-(Dibenzylamino)thiazole | acs.org |

Formation of Schiff Bases and Imines

As a primary amine, the 2-amino group of the thiazole ring readily condenses with aldehydes and ketones to form Schiff bases, also known as imines or azomethines (-C=N-). researchgate.netuomustansiriyah.edu.iq This reaction typically involves refluxing the 2-aminothiazole derivative with the corresponding carbonyl compound in a suitable solvent like ethanol. nih.govmdpi.com The formation of the imine linkage is confirmed by the appearance of a characteristic C=N stretching band in the FTIR spectrum and the disappearance of the amine protons in the 1H NMR spectrum. nih.gov This reaction is a versatile method for introducing a wide variety of substituents onto the 2-amino nitrogen, and the resulting Schiff bases are important intermediates and pharmacophores in medicinal chemistry. researchgate.netuomustansiriyah.edu.iqniscpr.res.insjpas.com

Table 4: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Aromatic aldehydes | Reflux in ethanol | 2-Arylideneamino-4-phenylthiazole | nih.govmdpi.com |

| 2-Amino-4-(p-tolyl)thiazole | 1H-Indole-3-carboxaldehyde | Stirring in ethanol | Schiff base | nih.gov |

Heterocyclic Annulation Reactions

The 2-aminothiazole core of this compound is a versatile building block for the synthesis of fused heterocyclic systems. The endocyclic nitrogen atom and the exocyclic amino group are key reactive sites that can participate in cyclization reactions with suitable bifunctional electrophiles. This leads to the formation of various thiazolo-fused heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. sciforum.net

One common strategy involves the reaction of 2-aminothiazole derivatives with α,β-unsaturated carbonyl compounds or their equivalents to construct thiazolo[3,2-a]pyrimidine scaffolds. sciforum.net The reaction typically proceeds through an initial Michael addition of the endocyclic nitrogen to the electron-deficient double bond, followed by an intramolecular cyclization and dehydration. The reactivity of the 2-aminothiazole nucleus in these reactions makes it a valuable synthon for creating complex molecular architectures. sciforum.net

Another approach to forming fused systems is the reaction with propiolic acid and its esters, which can yield 7H-thiazolo[3,2-a]pyrimidin-7-ones. rsc.org Additionally, reactions with dicarbonyl compounds or their synthons can lead to the formation of other fused heterocyclic systems. The specific outcome of these annulation reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions, allowing for the targeted synthesis of a variety of heterocyclic structures. The development of photocatalytic methods has also provided sustainable routes for the synthesis of 2-aminothiazoles through the annulation of enaminones with thioureas, involving tandem C-S and C-N bond formation. organic-chemistry.org

Modifications and Derivatizations of the 3-Aminopropyl Side Chain

The primary amino group on the 3-aminopropyl side chain of this compound offers a rich platform for a variety of chemical modifications and derivatizations. These transformations allow for the introduction of diverse functional groups and the extension of the side chain, enabling the synthesis of a wide array of analogs with potentially altered physicochemical properties and biological activities.

Amine Functionalization (e.g., Amidation, Alkylation, Reductive Amination)

Amidation: The primary amine of the 3-aminopropyl side chain readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is a straightforward method to introduce a wide range of substituents. For instance, coupling with various carboxylic acids can be achieved using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov This approach has been utilized to synthesize series of N-substituted amide derivatives of 2-aminothiazoles. nih.gov

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in mixtures of products. masterorganicchemistry.com More selective methods, such as reductive amination, are generally preferred for achieving mono-alkylation. masterorganicchemistry.com

Reductive Amination: This powerful and widely used method provides a controlled way to introduce alkyl groups onto the primary amine. wikipedia.orgnih.gov The reaction involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or a ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the diversification of the 3-aminopropyl side chain. masterorganicchemistry.comwikipedia.org

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | Carboxylic acid, EDCI, base | N-Acyl derivative |

| Alkylation | Alkyl halide, base | N-Alkyl derivative (mono-, di-, or tri-substituted) |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl derivative (mono- or di-substituted) |

Chain Elongation and Diversification Strategies

Beyond simple functionalization of the terminal amine, the 3-aminopropyl side chain can be elongated and further diversified. One strategy involves the initial protection of the primary amine, followed by modification of the thiazole core or other parts of the molecule. The protecting group can then be removed to allow for further reactions on the amine.

Another approach to chain elongation could involve multi-step synthetic sequences. For example, the primary amine could be converted into a different functional group, such as a hydroxyl group via diazotization, which could then be used as a handle for further chain extension through reactions like etherification or esterification, followed by conversion back to an amine.

Furthermore, the primary amine can serve as a nucleophile in reactions with various electrophiles containing additional functional groups. This allows for the introduction of more complex side chains with diverse chemical properties. For instance, reaction with a bifunctional reagent could introduce a new reactive handle for subsequent modifications, leading to highly diversified molecular structures.

Synthesis of Hybrid Scaffolds Incorporating the this compound Core

The structural features of this compound make it an attractive scaffold for the synthesis of hybrid molecules. By combining this core with other heterocyclic systems or biomolecules, it is possible to create novel compounds with potentially synergistic or enhanced biological properties.

Thiazole-Linked Heterocyclic Systems

The 2-aminothiazole moiety can be linked to other heterocyclic rings to generate hybrid structures. The primary amine of the aminopropyl side chain can be used as a nucleophile to react with electrophilic sites on other heterocyclic compounds. For example, it can be acylated with a heterocyclic carboxylic acid, or it can participate in nucleophilic aromatic substitution reactions.

Conversely, the 2-amino group on the thiazole ring can also be a site for derivatization. For instance, it can be diazotized and then subjected to Sandmeyer-type reactions to introduce various substituents, or it can be used as a nucleophile in reactions with suitable electrophiles to link to other heterocyclic systems. The synthesis of thiazole-pyrazoline hybrids has been explored for their potential biological activities. researchgate.net

Table 2: Examples of Thiazole-Linked Heterocyclic Systems

| Linked Heterocycle | Linkage Type | Potential Synthetic Strategy |

| Pyrimidine | Amide | Acylation of the aminopropyl side chain with a pyrimidine carboxylic acid. |

| Pyrazole | Imine | Condensation of the aminopropyl side chain with a pyrazole aldehyde. |

| Thiophene | Sulfonamide | Reaction of the aminopropyl side chain with a thiophene sulfonyl chloride. |

Conjugation with Peptides or Other Biomolecules

The primary amine of the 3-aminopropyl side chain provides a convenient attachment point for conjugation to peptides and other biomolecules. Standard peptide coupling methods can be employed to form an amide bond between the amine and the C-terminus of a peptide or an amino acid. This approach allows for the incorporation of the this compound moiety into peptide sequences, potentially modulating their conformational properties and biological activity. nih.gov

Thiazole-containing amino acids are found in nature as post-translational modifications in some macrocyclic peptides. nih.gov The synthesis of peptide-thiazole conjugates can mimic these natural structures or create entirely new hybrid molecules. The thiazole ring can influence the conformational preferences of the adjacent amino acid residues. nih.gov

Beyond peptides, the aminopropyl side chain can be used to conjugate the thiazole core to other biomolecules, such as carbohydrates, lipids, or nucleic acids, provided that a suitable reactive functional group is present on the biomolecule. These bioconjugation strategies open up possibilities for developing targeted therapeutic agents or molecular probes. The conversion of cysteine residues to thiazoles is a key step in the biosynthesis of some ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.gov

Role As a Building Block and Scaffold in Advanced Organic Synthesis and Medicinal Chemistry Research

The 2-aminothiazole (B372263) moiety is a cornerstone in the synthesis of medicinally relevant compounds, and derivatives are integral to a number of FDA-approved drugs. tandfonline.commdpi.com The bifunctional nature of 4-(3-Aminopropyl)-1,3-thiazol-2-amine, with its two amine groups, allows for its use as a versatile scaffold. This structure enables the systematic construction of diverse molecular architectures through sequential or selective chemical reactions.

Design and Synthesis of Novel Chemical Libraries

The dual reactivity of this compound makes it a candidate for the synthesis of novel chemical libraries. Chemists can selectively modify either the 2-amino group or the terminal propylamino group to introduce a wide array of substituents. This approach facilitates the generation of a large number of structurally related compounds, which can then be screened for various biological activities. The general methodology for creating such libraries often involves solid-phase or solution-phase parallel synthesis, where the core scaffold is reacted with a diverse set of building blocks, such as acyl chlorides, sulfonyl chlorides, aldehydes, or isocyanates. tandfonline.comnih.gov

Development of Ligand Scaffolds for Molecular Recognition Studies

The 2-aminothiazole framework is a well-established scaffold for developing ligands that can recognize and bind to biological targets like enzymes and receptors. rsc.orgnih.gov For instance, thiazole-containing polyamides have been studied for their ability to recognize specific DNA sequences. nih.govnih.gov The aminopropyl side chain of this compound adds flexibility and provides an additional interaction point, which can be crucial for achieving high-affinity binding to a protein's active site. This side chain can be modified to optimize interactions with the target, potentially leading to the development of potent and selective modulators of biological function.

Application in Combinatorial Chemistry Methodologies

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. The structure of this compound is well-suited for such methodologies. Its two distinct amine functionalities allow for a combinatorial approach where two different sets of chemical inputs can be systematically varied. This leads to the exponential generation of a library of compounds, enhancing the efficiency of the drug discovery process by increasing the probability of finding a "hit" compound with desired biological activity.

Precursor for Complex Natural Product Analogs

The thiazole (B1198619) ring is a component of various natural products, including Vitamin B1 (Thiamine) and numerous antibiotics. tandfonline.commdpi.com Synthetic chemists often use versatile building blocks to construct analogs of these complex molecules to improve their properties or to study their mechanism of action. This compound can serve as a starting material or a key intermediate in the synthesis of such analogs. The aminopropyl chain, in particular, can be used to mimic or replace portions of a natural product's structure or to attach the thiazole core to other molecular fragments.

Investigation as a Core Structure for Structurally Diverse Molecules

The 2-aminothiazole core is considered a "privileged scaffold" because it is capable of binding to multiple biological targets. nih.govjneonatalsurg.com By using this compound as a central building block, researchers can create a wide range of structurally diverse molecules. The functional groups on this compound can be used as handles to append various other cyclic or acyclic structures, leading to novel chemical entities with potentially unique pharmacological profiles. For example, the amino groups can be acylated, alkylated, or used in condensation reactions to build more complex hybrid molecules, such as thiazole-pyrazole or thiazole-pyrimidine systems. mdpi.comjneonatalsurg.com

Theoretical and Computational Investigations of 4 3 Aminopropyl 1,3 Thiazol 2 Amine and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 4-(3-aminopropyl)-1,3-thiazol-2-amine and how its shape influences its properties and interactions. The flexibility of the 3-aminopropyl side chain allows the molecule to adopt various conformations, and identifying the most stable, low-energy conformers is crucial for predicting its behavior.

Detailed conformational analyses of related thiazole-containing molecules have been performed to understand their structural preferences. For instance, studies on thiazole-amino acid residues show that they tend to adopt unique semi-extended β2 conformations, which are stabilized by intramolecular hydrogen bonds, such as an N–H⋯NTzl interaction. nih.gov The environment significantly influences conformational preference; simulations in the gas phase, weakly polar solvents (like chloroform), and polar solvents (like water) can reveal different stable conformers. nih.gov For a molecule like this compound, the protonation state of the amino groups and the surrounding medium would dictate the accessible conformations.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. This involves systematically rotating the rotatable bonds (e.g., C-C bonds in the propyl chain and the C-C bond connecting it to the thiazole (B1198619) ring) and calculating the energy of each resulting geometry. The results can identify several energy minima, corresponding to stable conformers. nih.gov Studies on similar heterocyclic systems have identified multiple rotational isomers due to internal rotation around single bonds. iu.edu.sa The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Representative Torsion Angles for Conformational Analysis This table is illustrative, based on typical analyses of similar molecules.

| Torsion Angle | Description | Expected Range of Values |

|---|---|---|

| N(amino)-C-C-C | Defines the orientation of the terminal amino group | -180° to +180° |

| C-C-C-C(thiazole) | Defines the main chain conformation of the propyl group | -180° to +180° |

| C-C-C(thiazole)-N | Defines the orientation of the propyl chain relative to the thiazole ring | -180° to +180° |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, especially those using Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. These methods are used to predict structure, reactivity, and spectroscopic characteristics.

DFT calculations are used to determine the electronic structure of this compound, which is key to understanding its reactivity. Central to this analysis are the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is associated with the molecule's ability to donate electrons. For this compound, the HOMO is likely localized on the electron-rich thiazole ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO represents the molecule's ability to accept electrons. Its location indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

Computational studies on similar 1,3,4-thiadiazole (B1197879) derivatives have used DFT to calculate these parameters to predict their potential as inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com For instance, a narrow energy gap in some derivatives was suggested to indicate a promising reactivity profile. mdpi.com These calculations can also generate electrostatic potential maps, which visualize the electron density distribution and highlight electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, further predicting sites of interaction.

Quantum chemical calculations are highly effective in simulating various types of spectra, which aids in the interpretation of experimental data and structural confirmation.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. dntb.gov.ua By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical infrared (IR) spectrum can be generated. This simulated spectrum can be compared with experimental data to confirm the synthesis of the correct compound and to assign specific absorption bands to particular vibrational modes, such as N-H stretching of the amine groups, C=N stretching within the thiazole ring, and C-S stretching. mdpi.com

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable technique for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. iu.edu.sa These theoretical calculations can predict the NMR spectrum, which is invaluable for structural elucidation. iu.edu.sa The predicted shifts for the protons and carbons in the thiazole ring and the aminopropyl chain can be compared directly with experimental results.

Molecular Docking Studies for Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is crucial for drug discovery and is widely applied to thiazole derivatives to predict their potential as inhibitors for various biological targets.

For this compound and its derivatives, docking studies can screen for potential protein targets and elucidate binding modes. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (often reported as a docking score in kcal/mol).

Studies on related thiazole compounds have demonstrated the utility of this approach:

Anticancer Targets: N,4-diaryl-1,3-thiazole-2-amines have been docked into the colchicine (B1669291) binding site of tubulin, revealing key interactions that inhibit tubulin polymerization. nih.gov

Antiviral Targets: Thiadiazole derivatives have been docked against the main protease of COVID-19 (PDB ID: 6LU7), with results showing binding energies ranging from -5.4 to -8.0 kcal/mol and identifying specific hydrogen bonds with amino acid residues like GLU166 and CYS145. nih.gov

Antimicrobial Targets: Imidazole-thiazole hybrids have been docked against microbial proteins, identifying important interactions such as π-π stacking with phenylalanine and tyrosine residues and hydrogen bonding with arginine. nih.gov

A hypothetical docking study of this compound would likely show the protonated amino groups forming key hydrogen bonds or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in a binding pocket, while the thiazole ring could engage in π-stacking or hydrophobic interactions.

Table 2: Example Docking Results for Thiazole Derivatives Against Various Targets This table presents representative data from studies on related compounds.

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| N,N-disubstituted-thiadiazol-2-amine | COVID-19 Main Protease | 6LU7 | -8.0 | GLU166, LEU141, CYS145 | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amine | Tubulin | 1SA0 | Not specified | CYS241, LEU248, ALA316 | nih.gov |

| Triazolopiperazine derivative | Dipeptidyl peptidase 4 (DPP-4) | 2P8S | Not specified | HIS740, SER630, ASN710 | jmchemsci.com |

| Imidazole-thiazole hybrid | Fungal Protein | 1EA1 | Not specified | PHE 83, TYR 76, ARG 96 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis, thereby optimizing the lead structure.

A QSAR study on derivatives of this compound would involve several steps:

Data Set: A series of derivatives would be synthesized and their biological activity (e.g., IC₅₀ values against an enzyme) would be measured.

Descriptor Calculation: For each molecule, a large number of molecular descriptors would be calculated. These can be physicochemical (e.g., LogP, molecular weight), topological (e.g., connectivity indices), or electronic (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that relates a subset of the most relevant descriptors to the observed activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies on thiazole and thiadiazole derivatives have successfully created predictive models for various activities. For example, regression QSAR models were built to predict the antimicrobial activity of new thiazole derivatives, and the predictions were in good agreement with experimental results. nih.gov Another study on 1,3,4-thiadiazole derivatives as carbonic anhydrase IX inhibitors developed a tetra-parametric linear model that successfully correlated inhibitory activity with specific physicochemical and electronic descriptors. nih.gov Such models provide crucial information about which structural features are important for activity, guiding further structural optimization. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of how a reaction proceeds.

For the synthesis of this compound, which can be formed via reactions like the Hantzsch thiazole synthesis, computational studies can clarify the reaction mechanism. For example, a computational investigation into the formation of a thiazole ring could compare different possible pathways, such as concerted versus stepwise mechanisms. researchgate.net

DFT calculations can map the entire potential energy surface of a reaction. This involves:

Locating the optimized geometries of reactants, products, intermediates, and transition states.

Calculating the activation energy (the energy barrier between reactants and the transition state), which determines the reaction rate. scielo.br

Investigating the influence of solvents using implicit or explicit solvent models. scielo.br

Studies on related heterocyclic syntheses have used these methods to resolve mechanistic ambiguities. For example, computational analysis of the 1,3-dipolar cycloaddition to form triazolines identified whether the reaction proceeds via a concerted or stepwise pathway depending on the substituents. researchgate.net Similarly, the mechanism for CO₂ capture by tertiary amines was investigated using DFT, which suggested a single-step process involving proton transfer and C-O bond formation. nih.gov Such insights are critical for optimizing reaction conditions (e.g., temperature, solvent, catalyst) to improve the yield and purity of the desired product.

Advanced Analytical Characterization Methods in Chemical Research for 4 3 Aminopropyl 1,3 Thiazol 2 Amine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 4-(3-aminopropyl)-1,3-thiazol-2-amine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The protons of the aminopropyl chain would likely appear as multiplets in the upfield region. The methylene (B1212753) group adjacent to the thiazole (B1198619) ring (C-4 position) would be expected to resonate at a different chemical shift than the other two methylene groups due to the influence of the heterocyclic ring. The single proton on the thiazole ring (at C-5) would typically appear as a singlet in the aromatic region. The protons of the primary amine (NH2) at the end of the propyl chain and the amine group on the thiazole ring (NH2 at C-2) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each of the six carbon atoms are anticipated. The carbon atoms of the thiazole ring would resonate at characteristic downfield shifts, with the carbon atom attached to the two nitrogen atoms (C-2) being the most downfield. The carbons of the propyl chain would appear at upfield chemical shifts.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between adjacent protons in the aminopropyl chain, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar 2-aminothiazole (B372263) structures and propyl amine derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary and secondary amine groups, typically appearing as a broad band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl chain would be observed around 2850-2960 cm⁻¹. The C=N stretching of the thiazole ring is expected in the 1600-1650 cm⁻¹ region, and the C-S stretching vibration would likely appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range. researchgate.netnist.gov

Table 2: Expected Infrared Absorption Frequencies for this compound Expected values are based on typical IR frequencies for aminothiazoles and alkyl amines.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (157.24 g/mol ). cymitquimica.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₁₁N₃S). chemicalbook.com The fragmentation pattern would likely involve the cleavage of the propyl chain, leading to characteristic fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic and heterocyclic compounds like this compound, this technique can provide information about the electronic transitions within the molecule. The thiazole ring system is expected to exhibit characteristic absorption maxima (λ_max) in the UV region. The exact position of these maxima can be influenced by the substituents on the ring and the solvent used for the analysis. acs.org

Chromatographic Techniques for Separation, Purification, and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, monitoring the progress of a reaction, and for purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the polar amine. Detection would typically be achieved using a UV detector set at the λ_max of the compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. The analysis of amines, particularly primary amines like this compound, presents specific challenges due to their high polarity and basicity. These characteristics can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential adsorption to the column, which compromises analytical accuracy and reproducibility. labrulez.com

To overcome these issues, specialized GC columns and techniques are employed. The analysis typically requires a deactivated stationary phase to minimize analyte-column interactions. labrulez.com This is often achieved by using columns with a base-deactivated support or by incorporating a basic modifier, such as potassium hydroxide (B78521) (KOH), into the packing material. labrulez.com For instance, a column like Carbopack B coated with Carbowax 20M and 0.8% KOH is effective for separating methylamines in aqueous solutions. labrulez.com Modern capillary columns, such as the Agilent CP-Volamine, are specifically designed for the robust analysis of volatile amines, providing improved peak shape and sensitivity. nih.gov

The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase), such as helium or nitrogen, through the column. ccsknowledge.com Separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. ccsknowledge.com Compounds that interact more weakly with the stationary phase travel through the column faster and elute first. ccsknowledge.com A Flame Ionization Detector (FID) is commonly used for the detection of organic analytes like aminothiazoles. nih.gov

In some cases, derivatization is employed to improve the chromatographic properties of polar analytes. Amines can be converted into less polar derivatives, for example, by acylation with reagents like trifluoroacetic anhydride. mdpi.comsigmaaldrich.com This process reduces the basicity and hydrogen-bonding capacity of the amino groups, leading to more symmetrical peaks and enhanced volatility, which is beneficial for GC analysis. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Amine Analysis

| Parameter | Condition | Purpose/Rationale |

|---|---|---|

| Column | Agilent CP-Volamine (or similar amine-specific column) | Specifically designed to reduce peak tailing and improve resolution for volatile amines. nih.gov |

| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness | Standard dimensions for capillary GC, offering a good balance of resolution and analysis time. |

| Carrier Gas | Helium | Inert mobile phase to transport the analyte through the column. mdpi.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. sigmaaldrich.com |

| Oven Program | Initial 80°C, ramp to 240°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | A sensitive and universal detector for organic compounds. nih.gov |

| Detector Temp. | 250 °C | Prevents condensation of the analyte as it exits the column. sigmaaldrich.com |

| Injection | Split/Splitless | The mode is chosen based on analyte concentration; splitless for trace analysis. |

| Derivatization | (Optional) N-trifluoroacetyl derivative | May be used to reduce polarity and improve peak shape of the primary amine groups. sigmaaldrich.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the rapid separation and qualitative analysis of compounds. youtube.com It is frequently employed to monitor the progress of chemical reactions, identify components in a mixture, and determine the purity of a substance. nih.govnih.gov For a compound like this compound, TLC provides a quick and inexpensive method to assess its presence and purity.

The separation principle in TLC relies on the differential partitioning of components between a stationary phase and a mobile phase. youtube.com The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a solid support like a glass or aluminum plate. youtube.com For the analysis of polar, basic compounds like aminothiazoles, silica gel 60 F₂₅₄ plates are commonly used. nih.govmdpi.com

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. youtube.com The choice of mobile phase is critical for achieving good separation. For polar amines, a mixture of a relatively nonpolar solvent (e.g., chloroform, ethyl acetate) and a more polar solvent (e.g., methanol, ethanol) is often effective. mdpi.com The polarity of the mobile phase can be further adjusted by adding small amounts of an acid (like acetic acid) or a base (like ammonia (B1221849) or triethylamine) to improve spot shape and resolution. mdpi.com

After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried. The separated components appear as spots. The position of each spot is characterized by its retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. mdpi.com

Visualization of the separated spots for colorless compounds is achieved using various methods. Since the thiazole ring absorbs ultraviolet (UV) light, spots can often be visualized under a UV lamp (typically at 254 nm), where they appear as dark spots on a fluorescent background. youtube.com Additionally, specific chemical staining reagents can be used. For this compound, which contains primary amino groups, a ninhydrin (B49086) spray reagent is highly effective, producing a characteristic colored spot (often purple or pink) upon heating. youtube.comuni-giessen.de

Table 2: Typical Thin-Layer Chromatography (TLC) Systems for Analysis

| Component | Description | Purpose/Rationale |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates | A polar adsorbent suitable for separating polar compounds. The fluorescent indicator (F₂₅₄) allows for visualization under UV light. nih.govmdpi.com |

| Mobile Phase System 1 | Chloroform : Methanol : Glacial Acetic Acid (6:4:0.5, v/v/v) | A polar solvent system capable of eluting polar amines. Acetic acid helps to protonate the amines, reducing tailing. mdpi.com |

| Mobile Phase System 2 | Ethyl Acetate : Methanol : Ammonia (8:1:1, v/v/v) | An alternative polar system where ammonia acts as a basic modifier to prevent streaking of basic compounds. |

| Visualization Method 1 | UV Light (254 nm) | Non-destructive method for detecting UV-active compounds like thiazoles. youtube.com |

| Visualization Method 2 | Ninhydrin spray followed by heating | A specific chemical stain that reacts with primary and secondary amines to produce colored spots, enhancing detection. uni-giessen.de |

| Visualization Method 3 | Iodine Vapor | A general-purpose stain where compounds adsorb iodine to appear as brown spots. mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides definitive information on molecular geometry, including bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions such as hydrogen bonding that dictate the crystal packing. mdpi.com For novel compounds like this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its chemical structure and conformation in the solid state.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. mdpi.com The positions and intensities of these spots are recorded by a detector. By analyzing this diffraction pattern, the electron density distribution within the crystal can be calculated, which in turn allows for the determination of the positions of individual atoms, leading to a complete structural model of the molecule. mdpi.com

For this compound, one would expect to observe significant hydrogen bonding involving both the 2-amino group and the terminal amino group of the propyl side chain, potentially leading to complex and robust packing arrangements.

Table 3: Representative Crystallographic Data for a Related 2-Aminothiazole Derivative Data below is for ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylate as an illustrative example of the data obtained from an X-ray crystallography study. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₄H₁₆N₂O₄S | The elemental composition of the molecule in the crystal. nih.gov |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one non-orthogonal angle. |

| Space Group | P2₁/c | Describes the symmetry elements present within the unit cell. |

| Unit Cell Dimensions | a = 14.3 Å, b = 15.6 Å, c = 13.9 Å, β = 101.5° | The dimensions and angle of the fundamental repeating unit of the crystal lattice. |

| Molecules per Unit Cell (Z) | 8 | The number of molecules contained within one unit cell. |

| Key Interactions | Intermolecular Hydrogen Bonds | The crystal structure is stabilized by hydrogen bonds, forming a network. nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—in a sample of an organic compound. azom.comrsc.org This method serves as a fundamental check of purity and provides experimental evidence to support the proposed molecular formula of a newly synthesized compound like this compound. nih.gov

The most common method for elemental analysis is combustion analysis. universallab.org A small, precisely weighed amount of the sample is combusted at high temperatures (e.g., 1150 °C) in an oxygen-rich atmosphere. universallab.orgeltra.com This process quantitatively converts the carbon, hydrogen, nitrogen, and sulfur in the compound into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂). universallab.org These combustion products are then passed through a series of separation columns and detectors, such as a thermal conductivity detector (TCD), which measures the concentration of each gas. universallab.org From these measurements, the mass percentages of C, H, N, and S in the original sample are calculated.

For a pure compound, the experimentally determined elemental percentages should closely match the theoretical values calculated from its molecular formula. Scientific journals generally require the experimental values to be within ±0.4% of the calculated values to be considered acceptable evidence of a compound's identity and purity. nih.gov Any significant deviation may indicate the presence of impurities, residual solvent (like water), or an incorrect structural assignment. rsc.org

For this compound, the molecular formula is C₆H₁₁N₃S, with a molecular weight of 157.24 g/mol . cymitquimica.com The theoretical elemental composition can be calculated and compared against experimental results to verify the structure.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Theoretical Mass % | Experimental Mass % (Acceptable Range) |

|---|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 45.83% | 45.43% - 46.23% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 7.06% | 6.66% - 7.46% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 26.73% | 26.33% - 27.13% |

| Sulfur | S | 32.07 | 1 | 32.07 | 20.39% | 19.99% - 20.79% |

| Total | C₆H₁₁N₃S | | | 157.27 | 100.00% | |

Patent Landscape and Emerging Research Trends for 4 3 Aminopropyl 1,3 Thiazol 2 Amine

Analysis of Patent Applications for Novel Synthetic Routes

While specific patents for the direct synthesis of 4-(3-aminopropyl)-1,3-thiazol-2-amine are not prevalent in public databases, the patent literature for the synthesis of the core 2-aminothiazole (B372263) structure is rich and provides insight into the methodologies that can be applied.

A cornerstone of 2-aminothiazole synthesis is the Hantzsch reaction , a widely cited method involving the condensation of α-haloketones with thiourea (B124793) or thioamides. sciencescholar.us Variations of this method are common in patent literature, aiming to improve yield, purity, and environmental footprint. For instance, one patented approach describes a catalyst-free and solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea, which proceeds rapidly and results in excellent yields. sciencescholar.us

Another patented strategy focuses on producing high-purity 2-aminothiazole by first depolymerizing a stable trimer of monochloroacetaldehyde (MCA) and then reacting the resulting MCA monomer with thiourea in an organic solvent. This method avoids the impurities associated with commercially available aqueous MCA solutions and is advantageous as it does not require an aqueous medium, simplifying purification.

A different patented method for preparing 2-aminothiazole derivatives involves the reaction of a substituted methyl aromatic ketone with a substituted thiourea in the presence of iodine. This approach allows for the creation of various substituted 2-aminothiazole intermediates that can be further modified.

The synthesis of the aminopropyl side chain is also addressed in the patent literature, although often in the context of other heterocyclic systems. For example, a patented method for preparing N-(3-aminopropyl)imidazole involves a two-step process: first, a cyanoethylation reaction of imidazole (B134444) with acrylonitrile, followed by a hydrogenation reduction to yield the final product. This strategy for building the 3-aminopropyl group could be adapted to thiazole (B1198619) precursors.

The table below summarizes key patented synthetic approaches relevant to the 2-aminothiazole scaffold.

| Patent / Method | Description | Key Features |

| Hantzsch Thiazole Synthesis | Condensation of an α-halocarbonyl compound with a thioamide or thiourea. | Classical, versatile, widely used for various substituted thiazoles. sciencescholar.us |

| MCA Trimer Depolymerization | Reacting thiourea with monochloroacetaldehyde (MCA) generated from a depolymerized MCA trimer in an organic solvent. | Produces high-purity 2-aminothiazole, avoids aqueous media, simplifies purification. |

| Iodine-Mediated Synthesis | Heating a substituted methyl ketone and a thiourea in the presence of iodine. | Useful for creating a variety of substituted 2-aminothiazole intermediates. |

| Domino Alkylation-Cyclization | Microwave-assisted reaction of propargyl bromides with thioureas. sciencescholar.us | Rapid synthesis under microwave irradiation. sciencescholar.us |

This table is based on data from multiple sources.

Patent Review of its Use as a Scaffold in Chemical Entity Claims

The 2-aminothiazole core, including structures like this compound, is a highly valued scaffold in drug discovery. Its ability to be readily functionalized at multiple positions allows for the creation of large libraries of compounds with diverse biological activities. mdpi.comsciencescholar.us Consequently, numerous patents claim 2-aminothiazole derivatives for a wide range of therapeutic applications.

Patents frequently claim new chemical entities where the 2-aminothiazole serves as a central building block. For example, a series of 2-aminothiazole derivatives have been patented for their potential in treating innate immunity disorders, transplant rejection, autoimmune diseases, and neurodegenerative conditions like Alzheimer's disease. Another patent discloses thiazole derivatives with anticancer, antimicrobial, and larvicidal activities. google.com

The versatility of the scaffold is further highlighted by its incorporation into compounds targeting specific biological pathways. Patented nih.govnih.govthiazin-2-amine compounds, which share structural similarities, have been developed as BACE inhibitors for potential use in treating neurodegenerative diseases. google.com The 2-aminothiazole scaffold is recognized for its role in developing agents with anti-inflammatory, antiviral, antidiabetic, and antihypertensive properties. nih.gov

Beyond medicine, the 2-aminothiazole scaffold finds utility in materials science. A recent development involves the synthesis of novel anion-exchange resins where 2-thiazolamine is grafted onto a copolymer backbone. mdpi.com These resins have shown high efficiency and selectivity for recovering critical metals like Rhenium (Re(VII)) from industrial by-products, demonstrating an important application of the scaffold in environmental and materials technology. mdpi.com

Current Research Frontiers and Future Prospects in Thiazole Chemistry

Research in thiazole chemistry is dynamic and expanding, driven by the scaffold's proven success in medicinal chemistry. nih.govsciencescholar.us Current frontiers are focused on developing novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

A major research area is the fight against cancer. Scientists are designing thiazole-based compounds that act as kinase inhibitors, which can interfere with cancer cell signaling pathways. researchgate.net Another promising strategy is the development of tubulin polymerization inhibitors, where N,4-diaryl-1,3-thiazole-2-amines have shown potent antiproliferative activity by disrupting microtubule dynamics in cancer cells.

The rise of drug-resistant microbes has also spurred significant research. The 2-aminothiazole scaffold is being used to develop new antimicrobial agents that can overcome existing resistance mechanisms. nih.gov This includes the synthesis of hybrid molecules, where the thiazole ring is combined with other pharmacophores like coumarins or sulfonamides to create agents with novel mechanisms of action. excli.denih.gov

Future prospects in thiazole chemistry are geared towards rational drug design and the exploration of new biological targets. excli.de The use of computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, is becoming increasingly important for predicting the activity of new derivatives and guiding synthetic efforts. excli.de This approach aids in the design of molecules with optimized properties, such as enhanced antioxidant or anti-inflammatory effects. excli.denih.gov Furthermore, there is a growing emphasis on developing greener and more efficient synthetic methods to reduce the environmental impact of chemical synthesis.

Interdisciplinary Research Directions Involving the Compound

The structural and functional diversity of this compound and related compounds has fostered a range of interdisciplinary research collaborations.

Chemistry and Materials Science: As previously mentioned, the development of thiazolamine-based resins for selective metal ion recovery is a prime example of synergy between synthetic chemistry and materials science. mdpi.com This research addresses critical needs in resource recovery and environmental remediation. mdpi.com

Medicinal Chemistry and Biology: The design of thiazole derivatives as therapeutic agents is inherently interdisciplinary. It requires close collaboration between medicinal chemists who synthesize the compounds and biologists who evaluate their efficacy and mechanism of action in various disease models, from cancer to infectious diseases. nih.gov

Coordination Chemistry and Physics: Researchers are exploring dinuclear metal complexes incorporating thiazole-containing ligands. These studies investigate properties like spin crossover (SCO) behavior, which is of fundamental interest in materials physics for the development of molecular switches and sensors.

Agricultural Chemistry and Entomology: The discovery of thiazole derivatives with larvicidal properties opens up avenues for research at the intersection of chemistry and agricultural science. google.com Such compounds could lead to the development of new, effective pest control agents.

Food Chemistry and Flavor Science: Volatile thiazoline (B8809763) derivatives, structurally related to thiazoles, have been identified as important components of flavor in foods like cooked meat. researchgate.net This area combines analytical chemistry with sensory science to understand and manipulate the taste and aroma of food products.

The broad utility of the thiazole scaffold ensures that it will continue to be a subject of intense and varied scientific inquiry, bridging multiple disciplines to address challenges in medicine, technology, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Aminopropyl)-1,3-thiazol-2-amine, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing precursors (e.g., carboxylic acids or thiosemicarbazides) with reagents like POCl₃ under controlled temperatures (90°C for 3 hours). Precipitation is achieved by pH adjustment (8–9 with ammonia), followed by recrystallization using DMSO/water mixtures. Key parameters include stoichiometric ratios, reaction time, and solvent polarity, which impact crystallinity and purity .

Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying chemical environments and substituent positions. UV-Vis spectroscopy helps confirm π-conjugation patterns (e.g., λmax ~270–310 nm). Elemental analysis discrepancies (e.g., C/H/N content) between calculated and experimental values may indicate impurities, necessitating additional purification (e.g., column chromatography) or cross-validation via high-resolution mass spectrometry (HRMS) .

Q. How can researchers evaluate the potential biological activities of this compound, and what are the common assays used?